molecular formula C11H17NS B1386322 4-(Tert-butylsulfanyl)-2-methylaniline CAS No. 75794-23-9

4-(Tert-butylsulfanyl)-2-methylaniline

Cat. No.: B1386322
CAS No.: 75794-23-9
M. Wt: 195.33 g/mol
InChI Key: CSPFOQLVTBPZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Tert-butylsulfanyl)-2-methylaniline is an organic compound that features a tert-butylsulfanyl group attached to the benzene ring at the para position and a methyl group at the ortho position relative to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butylsulfanyl)-2-methylaniline typically involves the introduction of the tert-butylsulfanyl group to a suitable aromatic precursor. One common method involves the reaction of 4-chloro-2-methylaniline with tert-butylthiol in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out under a nitrogen atmosphere to prevent oxidation and is typically heated to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butylsulfanyl)-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, halogens (Cl2, Br2).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-(Tert-butylsulfanyl)-2-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its structural features.

    Medicine: It may serve as a precursor for the development of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(tert-butylsulfanyl)-2-methylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The tert-butylsulfanyl group can influence the compound’s lipophilicity and binding affinity, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Tert-butylsulfanyl)benzenecarbaldehyde: Similar structure but with an aldehyde group instead of an amino group.

    3,4,5,6-Tetra(tert-butylsulfanyl)phthalonitrile: Contains multiple tert-butylsulfanyl groups and a phthalonitrile core.

    Tetrahydro-4H-thiopyran-4-ones: Sulfur-containing heterocycles with different structural features.

Uniqueness

4-(Tert-butylsulfanyl)-2-methylaniline is unique due to the presence of both a tert-butylsulfanyl group and a methyl group on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-tert-butylsulfanyl-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS/c1-8-7-9(5-6-10(8)12)13-11(2,3)4/h5-7H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPFOQLVTBPZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Tert-butylsulfanyl)-2-methylaniline
Reactant of Route 2
Reactant of Route 2
4-(Tert-butylsulfanyl)-2-methylaniline
Reactant of Route 3
Reactant of Route 3
4-(Tert-butylsulfanyl)-2-methylaniline
Reactant of Route 4
Reactant of Route 4
4-(Tert-butylsulfanyl)-2-methylaniline
Reactant of Route 5
Reactant of Route 5
4-(Tert-butylsulfanyl)-2-methylaniline
Reactant of Route 6
Reactant of Route 6
4-(Tert-butylsulfanyl)-2-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.